molecular formula C7H15N B146706 3,5-Dimethylpiperidine CAS No. 35794-11-7

3,5-Dimethylpiperidine

Cat. No.: B146706
CAS No.: 35794-11-7
M. Wt: 113.2 g/mol
InChI Key: IDWRJRPUIXRFRX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dimethylpiperidine can undergo oxidation reactions, typically forming N-oxides.

    Reduction: The compound can be reduced further to form various substituted piperidines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are often employed.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Various substituted piperidines.

    Substitution: Halogenated derivatives of this compound.

Mechanism of Action

The mechanism of action of 3,5-Dimethylpiperidine largely depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets can vary based on the specific derivative or application .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethylpiperidine is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of certain specialized compounds .

Biological Activity

3,5-Dimethylpiperidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a six-membered piperidine ring with two methyl groups attached at the 3 and 5 positions. Its molecular formula is C7_7H15_{15}N. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : Compounds with similar structures have been shown to interact with neurotransmitter receptors. For instance, derivatives can act as inhibitors of acetylcholinesterase, an enzyme relevant in Alzheimer's disease treatment.
  • Anticancer Properties : Research indicates that piperidine derivatives exhibit anticancer properties by inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of this compound and its derivatives. Below are key findings from recent research:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Acetylcholinesterase InhibitionCompounds showed potential as cognitive enhancers.
Anticancer ActivityInduced apoptosis in breast cancer cell lines.
Dual Target LigandsShowed affinity for human H3 receptor and MAO B inhibition.
Antiparkinsonian ActivityReduced haloperidol-induced catalepsy in animal models.

Detailed Research Findings

  • Acetylcholinesterase Inhibition : A study highlighted that derivatives of this compound can effectively inhibit acetylcholinesterase activity, which is crucial for enhancing cognitive function in neurodegenerative conditions.
  • Anticancer Activity : Research demonstrated that certain piperidine derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a derivative was tested against breast cancer cells and showed significant cytotoxicity .
  • Dual Target Ligands : A series of compounds based on the structure of this compound were synthesized to evaluate their dual-target activity against histamine receptors and monoamine oxidase B (MAO B). One compound exhibited promising results with Ki values below 400 nM for H3 receptor affinity and IC50_{50} values below 50 nM for MAO B inhibition .
  • Antiparkinsonian Effects : In preclinical models, specific derivatives were tested for their ability to reverse haloperidol-induced catalepsy in Wistar rats. Results indicated a reduction in catalepsy duration, suggesting potential use in Parkinson's disease treatment .

Properties

IUPAC Name

3,5-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWRJRPUIXRFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865790
Record name Piperidine, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Piperidine, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

35794-11-7
Record name 3,5-Dimethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35794-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035794117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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